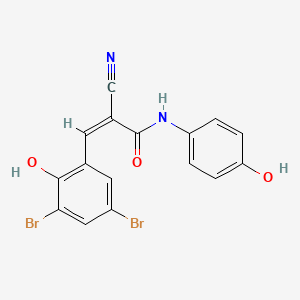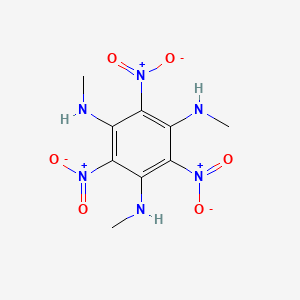![molecular formula C22H18N4O B5222760 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide](/img/structure/B5222760.png)
4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide, also known as MPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPAP is a selective activator of trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the central nervous system and plays a role in modulating neurotransmitter systems.
作用机制
4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide is a selective activator of TAAR1, which is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. TAAR1 activation by 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide leads to the modulation of dopamine and serotonin neurotransmission, which are involved in the regulation of mood, cognition, and reward. 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has also been shown to modulate glutamate neurotransmission, which is implicated in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has been shown to increase dopamine and serotonin release in various brain regions, including the prefrontal cortex, striatum, and hippocampus. This effect is mediated by TAAR1 activation, which leads to the modulation of neurotransmitter release via presynaptic mechanisms. 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has also been shown to increase glutamate release in the prefrontal cortex, which may contribute to its potential neuroprotective effects.
实验室实验的优点和局限性
4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has several advantages for lab experiments, including its high selectivity for TAAR1 and its ability to modulate neurotransmitter systems implicated in various neurological and psychiatric disorders. However, 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has some limitations, including its potential toxicity and the need for further studies to elucidate its long-term effects.
未来方向
For research on 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide include the development of more selective TAAR1 activators, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the elucidation of its long-term effects on neurotransmitter systems. Additionally, the development of novel drug delivery systems for 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide may enhance its therapeutic potential and reduce potential toxicity.
合成方法
The synthesis of 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide involves the reaction of 4-methylphthalhydrazide with N-phenylbenzamide in the presence of a catalyst. The resulting product is purified using column chromatography to obtain 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide in high yield and purity.
科学研究应用
4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and addiction. TAAR1 activation by 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has been shown to modulate dopamine and serotonin neurotransmission, which are implicated in the pathophysiology of these disorders. 4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases.
属性
IUPAC Name |
4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-15-19-9-5-6-10-20(19)21(26-25-15)23-18-13-11-16(12-14-18)22(27)24-17-7-3-2-4-8-17/h2-14H,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCLTRZYFVPTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[1,4-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5222693.png)
![1-methyl-1H-indole-2,3-dione 3-[(4,6-dimethyl-2-pyrimidinyl)hydrazone]](/img/structure/B5222695.png)
![1-(1H-imidazol-2-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5222704.png)
![N-[1-(4-bromophenyl)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5222708.png)
![3,3'-methylenebis(6-{[4-(acetyloxy)benzoyl]amino}benzoic acid)](/img/structure/B5222712.png)

![5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222721.png)
![(2E)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(3-pyridinyl)acrylamide](/img/structure/B5222728.png)

![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5222754.png)
![2-[(3-bromobenzyl)thio]-N'-cyclododecylideneacetohydrazide](/img/structure/B5222757.png)

![4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5222777.png)